molecular formula C12H18ClN3O B1424849 N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-37-9

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1424849
CAS RN: 1220035-37-9
M. Wt: 255.74 g/mol
InChI Key: FHJFHSWVGDHHJQ-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride, also known as NPMP, is a synthetic compound derived from pyridine and piperidine. It is a derivative of an amide and is soluble in water. NPMP has a wide range of applications in the scientific research field and has been used in many studies to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

Scalable and Facile Synthetic Processes

One significant application of related compounds is in the development of scalable and facile synthetic processes for novel inhibitors under investigation for the treatment of various disorders. For instance, a novel Rho kinase inhibitor, synthesized from related compounds, has shown potential in treating central nervous system disorders, demonstrating the compound's utility in medicinal chemistry and drug development (Daiyan Wei et al., 2016).

Molecular Interaction Studies

Another application involves molecular interaction studies, particularly with cannabinoid receptors. Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities) with the CB1 cannabinoid receptor highlighted the compound's potent and selective antagonist properties, providing insights into receptor-ligand interactions and contributing to the development of new therapeutic agents (J. Shim et al., 2002).

Antimicrobial and Antifungal Activities

Compounds structurally related to "N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride" have been explored for their antimicrobial and antifungal activities. The synthesis of novel derivatives and their significant activity against bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial agents (I. O. Zhuravel et al., 2005).

Anti-Angiogenic and DNA Cleavage Activities

Additionally, novel derivatives have shown promising anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy. For example, specific piperidine analogues effectively blocked blood vessel formation in vivo and exhibited significant DNA binding/cleavage activities, highlighting their potential as anticancer agents (Vinaya Kambappa et al., 2017).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJFHSWVGDHHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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